4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde
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Overview
Description
4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is a heterocyclic compound that contains a pyrazole ring substituted with a bromine atom, an isopropyl group, and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.
Introduction of the isopropyl group: This can be done through an alkylation reaction using isopropyl bromide and a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carboxylic acid
Reduction: 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-methanol
Substitution: Various substituted pyrazoles depending on the nucleophile used
Scientific Research Applications
4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic effects.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1H-pyrazole
- 4-bromo-1-ethyl-1H-pyrazole
- 4-bromo-3-methyl-1H-pyrazole
Uniqueness
4-bromo-1-(propan-2-yl)-1H-pyrazole-5-carbaldehyde is unique due to the presence of the isopropyl group and the aldehyde group, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. The combination of these functional groups allows for a wider range of chemical transformations and applications.
Properties
CAS No. |
1517839-91-6 |
---|---|
Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.1 |
Purity |
95 |
Origin of Product |
United States |
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